6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride
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Overview
Description
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride is a complex organic compound with a unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride typically involves multiple steps. One common approach is the reduction of spirocyclic oxetanyl nitriles, which provides a general and scalable method for producing 3-azabicyclo[3.1.1]heptanes . The key step in this synthesis involves the double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. The synthesis can be performed on a large scale, with some steps yielding up to 1 kilogram of product . The process involves hydrolysis and subsequent purification steps to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylic acid functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include lead tetraacetate for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative decarboxylation can yield 2,6-methanopiperidone derivatives, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride has numerous applications in scientific research:
Biology: The compound is used in the study of biological pathways and molecular interactions due to its unique structure.
Industry: The compound is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure allows for unique interactions with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid: This compound shares a similar bicyclic structure but lacks the benzyl and amino groups.
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid: The non-dihydrochloride form of the compound.
Uniqueness
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride is unique due to its specific functional groups and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .
Biological Activity
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride is a bicyclic organic compound characterized by its unique structure and diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as a therapeutic agent.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1394041-69-0
- Molecular Formula : C14H20Cl2N2O2
- Molecular Weight : 319.23 g/mol
- Purity : 97%
The compound features a bicyclic structure with an amino group and a carboxylic acid, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. Its bicyclic structure allows for unique interactions that can modulate biological pathways, making it a valuable compound in drug design and development.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antagonistic Activity : It has been shown to act as an antagonist at certain neurotransmitter receptors, which may have implications for neuropharmacology.
- Enzyme Inhibition : The compound has potential as an enzyme inhibitor, which could be beneficial in treating conditions that involve enzyme dysregulation.
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- Neuropharmacological Studies : Research conducted on the effects of 6-amino derivatives suggests potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems .
- Synthesis and Biological Evaluation : A study demonstrated the synthesis of various analogs of this compound, evaluating their biological activities, which showed promising results in terms of potency and selectivity against specific targets .
- In Vitro Studies : In vitro assays have indicated that the compound can significantly affect cell signaling pathways, suggesting its role in cellular processes such as proliferation and apoptosis .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Similarity | Notable Activity |
---|---|---|
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid | Similar bicyclic structure | Lacks benzyl and amino groups |
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane | Non-dihydrochloride form | Exhibits similar pharmacological properties |
The presence of the dihydrochloride salt enhances solubility and reactivity, making it particularly suitable for medicinal applications.
Properties
IUPAC Name |
6-amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.2ClH/c15-14(13(17)18)11-6-12(14)9-16(8-11)7-10-4-2-1-3-5-10;;/h1-5,11-12H,6-9,15H2,(H,17,18);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHMRVZETPAFGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2(C(=O)O)N)CC3=CC=CC=C3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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